molecular formula C6H9F3O B2395364 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol CAS No. 2408938-43-0

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol

Cat. No.: B2395364
CAS No.: 2408938-43-0
M. Wt: 154.132
InChI Key: UVRKXPIEDZVYFD-RFZPGFLSSA-N
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Description

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol typically involves the trifluoromethylation of cyclopropyl intermediates. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under specific conditions to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and interactions compared to other trifluoromethylated compounds.

Properties

IUPAC Name

2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5-3-4(5)1-2-10/h4-5,10H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRKXPIEDZVYFD-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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